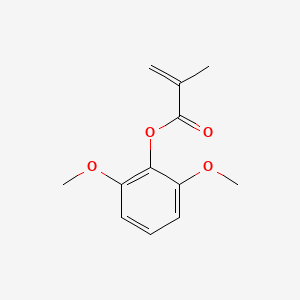

2,6-Dimethoxyphenyl methacrylate

Description

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(2,6-dimethoxyphenyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H14O4/c1-8(2)12(13)16-11-9(14-3)6-5-7-10(11)15-4/h5-7H,1H2,2-4H3 |

InChI Key |

WSMGFEIWSZRFQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C=CC=C1OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxyphenyl methacrylate typically involves the esterification of 2,6-dimethoxyphenol with methacrylic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the depolymerization of lignin, followed by the esterification process. The use of biomass-derived lignin makes this method sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxyphenyl methacrylate undergoes various chemical reactions, including:

Oxidation: In the presence of laccases, this compound can undergo oxidation to form biphenyl derivatives.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under nitrogen atmosphere.

Oxidation: Laccases in water-organic solvent systems are used for oxidation reactions.

Major Products:

Scientific Research Applications

Polymerization and Material Science

One of the primary applications of 2,6-dimethoxyphenyl methacrylate is in the synthesis of polymers through radical polymerization processes. Its ability to undergo polymerization under UV light or heat allows it to be incorporated into various polymer formulations:

- Adhesives and Sealants : The compound can be utilized in formulating adhesives due to its strong bonding properties when polymerized. Research has shown that polymers derived from this compound exhibit enhanced mechanical properties and thermal stability compared to traditional methacrylates .

- Coatings : Coatings formulated with this compound demonstrate improved resistance to environmental factors such as moisture and chemicals. This makes them suitable for protective coatings in industrial applications.

Table 1: Physical Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature | Varies (typically >100°C) |

| Tensile Strength | High (specific values vary) |

| Elongation at Break | Moderate |

| Solvent Resistance | Excellent |

Dental Applications

In dentistry, this compound is explored as a component in dental adhesives and restorative materials. Studies indicate that its incorporation can lead to improved bond strength and durability of dental restorations:

- Bonding Agents : The compound's ability to form stable interfaces with dental tissues has been documented. Hybrid formulations containing this methacrylate show lower water sorption and solubility, contributing to longer-lasting dental restorations .

- Restorative Materials : The use of this compound in composite resins enhances their mechanical properties, making them more suitable for load-bearing applications in restorative dentistry.

Organocatalysis

Recent research has highlighted the potential of this compound in organocatalysis:

- N-Heterocyclic Carbenes : The compound serves as a precursor for synthesizing N-heterocyclic carbenes, which are highly effective organocatalysts. These catalysts have been shown to facilitate various organic transformations with high efficiency .

Biomedical Applications

The biocompatibility of polymers derived from this compound opens avenues for biomedical applications:

- Drug Delivery Systems : Research indicates that these polymers can be engineered to create drug delivery systems that release therapeutic agents in a controlled manner.

- Tissue Engineering : Due to their favorable mechanical properties and biocompatibility, materials based on this compound are being investigated for use in scaffolds for tissue engineering.

Case Study 1: Dental Adhesive Development

A study evaluated the performance of dental adhesives formulated with various concentrations of this compound. Results showed that adhesives containing this compound exhibited significantly higher microtensile bond strength compared to traditional formulations over six months of water storage .

Case Study 2: Organocatalytic Reactions

Another investigation focused on the use of N-heterocyclic carbenes derived from this compound in catalyzing Michael additions. The study demonstrated that these carbenes provided higher yields and selectivity compared to other catalysts .

Mechanism of Action

The mechanism of action of 2,6-dimethoxyphenyl methacrylate primarily involves its ability to undergo polymerization and oxidation reactions. The methoxy groups on the phenyl ring enhance its reactivity, allowing for the formation of stable polymers and oxidation products. The molecular targets include the active sites of polymerization initiators and laccase enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physical and Thermal Properties

Polymerization Behavior

- SM : Controlled RAFT polymerization due to electron-donating dimethoxy groups, enabling high molecular weight polymers with narrow dispersity (Đ < 1.2) .

- MMA : Rapid free-radical polymerization, prone to branching without controlled methods .

- 2-Dimethylaminoethyl methacrylate: pH-sensitive, forms cationic polymers via RAFT; used in drug delivery .

- Fluorinated methacrylate () : Photoactive diazenyl group enables crosslinking under UV light .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2,6-dimethoxyphenyl methacrylate, and how can reaction conditions influence monomer purity?

- Methodological Answer : The compound is synthesized via esterification of methacrylic acid with 2,6-dimethoxyphenol, typically using acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide). Reaction temperature (60–80°C) and solvent choice (e.g., THF or dichloromethane) are critical to minimize side reactions such as dimerization. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high monomer purity. Residual monomers can be quantified using HPLC with UV detection at 254 nm .

Q. Which analytical techniques are essential for characterizing this compound and its polymeric derivatives?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm methacrylate group integration (e.g., vinyl protons at δ 5.5–6.1 ppm) and aromatic substituents (δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 265.1 for the monomer) .

- Gel Permeation Chromatography (GPC) : Determines polymer molecular weight and dispersity (Đ) during RAFT polymerization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines for methacrylate derivatives: use nitrile gloves, fume hoods, and eye protection. Store monomers at 2–8°C under inert gas (N₂/Ar) to prevent premature polymerization. Monitor airborne concentrations with PID detectors, and neutralize spills using inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methoxy groups) on the phenyl ring influence copolymer properties in RAFT polymerization?

- Methodological Answer : The 2,6-dimethoxy groups enhance steric hindrance and electron density, slowing propagation rates in copolymers. For example, syringyl methacrylate (SM) exhibits a lower reactivity ratio (r₁ = 0.3) compared to methyl methacrylate (r₁ = 1.2) in styrene copolymerization. This results in tapered block architectures with tunable glass transition temperatures (Tₑ = 85–120°C). Monitor kinetics via in-situ FTIR to track monomer conversion .

Q. What strategies resolve structural ambiguities in this compound derivatives, such as stereochemical assignments or regioselectivity?

- Methodological Answer : For stereochemical challenges:

- X-ray Crystallography : Resolve absolute configurations of intermediates (e.g., threo vs. erythro diastereomers in diol derivatives) .

- NOESY NMR : Identify spatial proximity of methoxy groups and vinyl protons in crowded environments .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity in electrophilic substitutions .

Q. How can this compound be functionalized to create crosslinkable monomers for high-refractive-index polymers?

- Methodological Answer : Introduce bromoacetyl groups (e.g., via Friedel-Crafts acylation) to enable thiol-ene "click" chemistry. For example, 4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate (CAS 28294-48-6) forms networks with n = 1.61–1.63, comparable to poly(beta-naphthyl methacrylate) (n = 1.63). Characterize crosslinking density using swelling tests (toluene, 25°C) .

Q. What methodologies assess the biological activity of 2,6-dimethoxyphenyl derivatives, such as analgesic or anti-inflammatory effects?

- Methodological Answer :

- In Vitro Assays : Screen for COX-2 inhibition (ELISA) or GPCR binding (e.g., SR142948A in neurotensin receptor studies) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with hydroxyl groups in Cochinchinenin A derivatives) and evaluate analgesic potency via tail-flick tests in murine models .

Q. How do polymerization solvents impact the optical properties of this compound-based polymers?

- Methodological Answer : Polar solvents (e.g., DMF) increase chain rigidity, enhancing refractive index (n = 1.6147 for poly{2,2-propane bis[4-(2,6-dibromophenyl)carbamate]}). Compare with non-polar solvents (toluene) using ellipsometry at 589 nm. Solvent choice also affects fluorescence quenching in donor-acceptor copolymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.